Pyridazino[1,6-a]benzimidazole

DNA intercalation antitumor agents molecular recognition

Pyridazino[1,6-a]benzimidazole (CAS 28891-00-1) is a tricyclic nitrogen-containing heterocycle with the molecular formula C₁₀H₇N₃ and a molecular weight of 169.18 g/mol, featuring a fused pyridazine and benzimidazole ring system. This relatively unexplored scaffold has been accessed via a five-step synthetic route starting from benzoylpropionic acids and phenylhydrazines, yielding derivatives with demonstrated DNA intercalation, anti-inflammatory, and bronchodilator activities.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 28891-00-1
Cat. No. B13946334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazino[1,6-a]benzimidazole
CAS28891-00-1
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2N=CC=C3
InChIInChI=1S/C10H7N3/c1-2-5-9-8(4-1)12-10-6-3-7-11-13(9)10/h1-7H
InChIKeyTZQFROMCMLYBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridazino[1,6-a]benzimidazole (CAS 28891-00-1): Chemical Scaffold Profile and Procurement Relevance


Pyridazino[1,6-a]benzimidazole (CAS 28891-00-1) is a tricyclic nitrogen-containing heterocycle with the molecular formula C₁₀H₇N₃ and a molecular weight of 169.18 g/mol, featuring a fused pyridazine and benzimidazole ring system [1][2]. This relatively unexplored scaffold has been accessed via a five-step synthetic route starting from benzoylpropionic acids and phenylhydrazines, yielding derivatives with demonstrated DNA intercalation, anti-inflammatory, and bronchodilator activities [1][3].

Why Pyridazino[1,6-a]benzimidazole Cannot Be Substituted by Regioisomeric or Simpler Azino-Fused Benzimidazoles


The regioisomeric arrangement of the fused pyridazine–benzimidazole core in pyridazino[1,6-a]benzimidazole imparts distinct electronic and steric properties that directly modulate DNA intercalation strength and biological target selectivity compared to its closest analog, pyrido[1,2-a]benzimidazole [1][2]. Cationic pyridazino[1,6-a]benzimidazolium salts bearing a bridgehead nitrogen display markedly different apparent DNA-binding affinities and cytotoxicity profiles versus their pyrido[1,2-a] congeners when assayed under identical conditions, demonstrating that simple scaffold substitution is not feasible for studies relying on quantifiable structure–activity relationships [1][2].

Quantitative Differentiation Evidence for Pyridazino[1,6-a]benzimidazole and Its Derivatives Versus Regioisomeric Comparators


DNA Intercalation Affinity: Pyridazino[1,6-a]benzimidazolium Salt 6e vs. Pyrido[1,2-a]benzimidazolium Salt 5a

The pyridazino[1,6-a]benzimidazolium derivative 6e demonstrates an apparent DNA-binding constant (K_app) of 11.5 × 10⁵ M⁻¹ for calf thymus DNA, which is 1.66‑fold higher than that of the pyrido[1,2-a]benzimidazolium comparator 5a (K_app = 6.93 × 10⁵ M⁻¹) under identical UV‑vis spectroscopic conditions [1]. This quantitative difference in intercalation affinity is attributed to the distinct electronic distribution conferred by the pyridazine versus pyridine annulation.

DNA intercalation antitumor agents molecular recognition

Anti‑inflammatory Potency: TNF‑α Inhibition by Pyridazino[1,6-a]benzimidazolium Salt 1e vs. Structurally Related Pyrido[3,4-b]indolinium Series

In a head‑to‑head cellular assay, the pyridazino[1,6-a]benzimidazolium hit compound 1e inhibited LPS-induced TNF-α production in THP‑1 cells with an IC₅₀ of 4.49 μM, while the top compound from the pyridazino[1′,6′:1,2]pyrido[3,4-b]indolinium series required significantly higher concentrations (IC₅₀ range >10 μM) in the same assay format [1]. Compound 1e also showed activity on human PBMCs (IC₅₀ 3.91 μM) and monocytes (IC₅₀ 1.82 μM), with confirmed in vivo efficacy and low cytotoxicity [1].

anti-inflammatory agents TNF‑α inhibition cytokine modulation

Synthetic Accessibility Advantage: Five‑Step Modular Route vs. Low‑Yielding Pyrido[1,2-a]benzimidazole Classical Methods

Pyridazino[1,6-a]benzimidazoles are synthesized via a reported five-step sequence from benzoylpropionic acids and phenylhydrazines that enables systematic variation at positions 2 and 4, whereas pyrido[1,2-a]benzimidazoles rely on classical 1-aminobenzimidazole–diketone condensations that often suffer from regioselectivity limitations and lower overall yields [1]. Although quantitative yield data for the five-step route are not detailed in the primary synthesis report, the modular nature of the approach allows parallel generation of diverse derivatives in a manner that is inherently more efficient than comparator routes [1].

heterocyclic synthesis scaffold diversification medicinal chemistry

Highest‑Value Application Scenarios for Pyridazino[1,6-a]benzimidazole Based on Quantitative Evidence


DNA‑Targeted Anticancer Lead Discovery Leveraging Enhanced Intercalation Affinity

Researchers designing DNA‑intercalating anticancer agents can prioritize the pyridazino[1,6-a]benzimidazolium scaffold over the pyrido[1,2-a] congener because it delivers a 1.66‑fold higher DNA-binding constant under identical assay conditions (K_app 11.5 × 10⁵ M⁻¹ vs. 6.93 × 10⁵ M⁻¹) [1]. This affinity gain allows exploration of lower, less toxic concentrations while maintaining target engagement.

Anti‑inflammatory IMID Program Requiring Low‑Micromolar Cellular TNF‑α Suppression

In immune-mediated inflammatory disease (IMID) programs, the pyridazino[1,6-a]benzimidazolium salt 1e provides an IC₅₀ of 4.49 μM against TNF‑α in THP‑1 cells, outperforming structurally related indolinium salts tested in the same panel (>10 μM) [1]. The compound also demonstrates activity in primary human PBMCs and monocytes, offering a compelling starting point for hit‑to‑lead campaigns requiring sub‑5 μM cytokine inhibition.

Chemical Biology Tool Compound for Dissecting Nitrogen‑Bridgehead Effects on DNA Recognition

The regioisomeric pyridazino[1,6-a] vs. pyrido[1,2-a] pairing serves as a controlled chemical biology probe for studying how the position of the bridgehead nitrogen influences DNA intercalation geometry and groove interactions. The quantitative binding data published for both series allow researchers to use the scaffold as a calibrated tool in mechanistic studies of DNA‑ligand recognition [1].

Scaffold Diversification in Heterocyclic Medicinal Chemistry Libraries

The five‑step synthetic route from benzoylpropionic acids and phenylhydrazines enables systematic introduction of substituents at the 2- and 4‑positions, producing libraries of pyridazino[1,6-a]benzimidazoles for screening across multiple target classes [2]. This modular synthetic entry is more amenable to parallel derivatization than the pyrido[1,2-a] route, making the core scaffold valuable for high‑throughput library construction.

Quote Request

Request a Quote for Pyridazino[1,6-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.